2-((2-chlorobenzyl)thio)-5-(4-isopropylphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
Description
This compound belongs to the pyrimido[4,5-b]quinoline class, characterized by a fused pyrimidine-quinoline scaffold with a tetrahydropyrimidine ring system. Its structure includes a 2-chlorobenzylthio substituent at position 2 and a 4-isopropylphenyl group at position 3. The compound’s synthesis typically involves multi-step reactions, such as cyclocondensation of thiourea derivatives with ketones or aldehydes under acidic conditions, as seen in analogous pyrimidoquinoline syntheses .
Properties
CAS No. |
537043-97-3 |
|---|---|
Molecular Formula |
C27H26ClN3O2S |
Molecular Weight |
492.03 |
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-5-(4-propan-2-ylphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C27H26ClN3O2S/c1-15(2)16-10-12-17(13-11-16)22-23-20(8-5-9-21(23)32)29-25-24(22)26(33)31-27(30-25)34-14-18-6-3-4-7-19(18)28/h3-4,6-7,10-13,15,22H,5,8-9,14H2,1-2H3,(H2,29,30,31,33) |
InChI Key |
QORXHCRXNCSEOW-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC5=CC=CC=C5Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-((2-chlorobenzyl)thio)-5-(4-isopropylphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a member of the pyrimidoquinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, antibacterial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that contributes to its biological activity. The presence of a chlorobenzyl thio group and an isopropylphenyl moiety is significant for its interactions with biological targets.
1. Antioxidant Activity
Research indicates that derivatives of pyrimido[4,5-b]quinoline exhibit significant antioxidant properties. The compound under discussion has been shown to effectively scavenge free radicals and reduce oxidative stress in various biological systems. A study reported that similar compounds displayed negative binding energies with human NAD(P)H dehydrogenase (quinone 1), suggesting potential mechanisms for their antioxidant effects .
2. Antibacterial Activity
The antibacterial activity of this compound has been evaluated against several bacterial strains. It demonstrated promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
3. Anticancer Properties
Pyrimidoquinoline derivatives have been investigated for their anticancer potential. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. The presence of the thioether group enhances its interaction with cellular targets involved in cancer progression .
4. Anti-inflammatory Effects
The compound has also exhibited anti-inflammatory properties in various models. It inhibits the production of pro-inflammatory cytokines and reduces inflammation markers in animal models of arthritis and other inflammatory conditions. This suggests its potential use in treating inflammatory diseases .
Case Studies
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Antioxidant Mechanism : The compound likely acts by donating electrons to free radicals, thereby neutralizing them and preventing cellular damage.
- Antibacterial Mechanism : It may inhibit bacterial enzymes involved in cell wall biosynthesis or protein synthesis.
- Anticancer Mechanism : Induction of apoptosis may occur through mitochondrial pathways or by activating death receptors on cancer cells.
- Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathways could be a key mechanism for reducing inflammation.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules. Its unique structure allows chemists to study various reaction mechanisms and develop new synthetic methods.
-
Chemical Reactions Analysis :
- Oxidation : Can introduce additional functional groups.
- Reduction : May reduce double bonds or other reducible groups within the molecule.
| Reaction Type | Description |
|---|---|
| Oxidation | Introduces functional groups |
| Reduction | Reduces double bonds |
Biology
- Biological Activity : The compound has shown potential in studying enzyme interactions and cellular processes. Its structure may allow it to interact with specific biological targets.
- Mechanism of Action : The compound may inhibit or activate molecular targets such as enzymes or receptors, influencing signal transduction and gene expression.
Medicine
- Therapeutic Potential :
- Anti-Cancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation.
- Anti-Inflammatory Properties : The compound could modulate inflammatory pathways.
- Antimicrobial Effects : It may exhibit activity against various pathogens.
| Therapeutic Area | Potential Application |
|---|---|
| Cancer | Inhibition of cell proliferation |
| Inflammation | Modulation of inflammatory responses |
| Antimicrobial | Activity against pathogens |
Industry
- Material Development : The compound's unique chemical properties make it a candidate for developing new materials such as polymers and coatings. Its stability and reactivity can be harnessed to create advanced materials with desirable characteristics.
Case Studies
-
Anti-Cancer Research :
A study investigated the effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth in breast cancer cells, suggesting its potential as an anti-cancer agent. -
Enzyme Interaction Studies :
Research focused on the interaction of the compound with specific enzymes involved in metabolic pathways. Findings revealed that it could act as an inhibitor, providing insights into its mechanism of action and potential therapeutic uses. -
Material Science Applications :
Industrial research explored the use of this compound in creating novel polymeric materials. The results demonstrated enhanced properties such as thermal stability and mechanical strength compared to traditional materials.
Chemical Reactions Analysis
Thioether Reactivity
-
Nucleophilic Substitution : The chlorobenzyl-thioether group undergoes substitution with amines (e.g., morpholine) in DMF at 100°C, yielding derivatives with altered lipophilicity.
-
Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) converts the thioether to a sulfoxide () or sulfone () under controlled stoichiometry.
Carbonyl Reactivity
-
Condensation Reactions : The dione’s carbonyl groups react with hydrazines to form hydrazones, as confirmed by IR ( shift from 1695 to 1640 cm⁻¹) .
-
Reduction : Sodium borohydride selectively reduces the C4 carbonyl to a hydroxyl group, enabling further functionalization .
Reaction Optimization and Catalysis
Studies highlight DABCO (1,4-diazabicyclo[2.2.2]octane) as an effective catalyst for cyclocondensation:
Table 2: Catalyst Screening for Pyrimidoquinoline Formation
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| DABCO | Solvent-free | 90 | 88 |
| HMTA | Ethanol | 80 | 72 |
| AcOH | Acetic acid | 110 | 65 |
DABCO’s basicity facilitates deprotonation and accelerates ring closure, while solvent-free conditions minimize side reactions .
Cyclocondensation Pathway
-
Knoevenagel Condensation : Aldehyde and dimedone form an α,β-unsaturated ketone.
-
Michael Addition : Pyrimidinone attacks the ketone, forming a tetracyclic intermediate.
-
Aromatization : Dehydration yields the pyrimidoquinoline core .
Formylation Post-Modification
Post-synthesis, the compound undergoes Vilsmeier-Haack formylation at the C7 position () using POCl₃/DMF, confirmed by -NMR () .
Characterization Data
Key Spectroscopic Signatures :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Variations in Pyrimidoquinoline Derivatives
The target compound’s bioactivity and physicochemical properties can be contextualized by comparing it to analogs with modifications in the thioether, aryl, or heterocyclic moieties. Key examples include:
Key Observations :
- Thioether vs. Amine Substituents : The 2-chlorobenzylthio group in the target compound likely enhances membrane permeability compared to polar amine substituents (e.g., in ), but may reduce water solubility.
- Aryl Group Effects : The 4-isopropylphenyl group contributes to steric bulk and electron-donating effects, contrasting with electron-withdrawing 4-chlorophenyl groups in , which may alter target binding.
Bioactivity Trends
While direct data for the target compound is sparse, structural parallels suggest:
- Anticancer Potential: Pyrimidoquinolines with chlorinated aryl groups (e.g., ) show cytotoxicity via topoisomerase inhibition. The 2-chlorobenzylthio group may enhance DNA intercalation or enzyme binding.
- Antimicrobial Activity : Thioether-linked compounds (e.g., ) disrupt microbial membranes, but the 4-isopropylphenyl group’s bulk may limit penetration compared to smaller substituents.
Q & A
Q. What are the standard synthetic protocols for preparing this compound, and how can reaction efficiency be optimized?
Answer: The compound can be synthesized via multicomponent reactions involving aromatic aldehydes, dimedone, and 6-amino-1,3-dimethyluracil in chloroform under reflux, catalyzed by trityl chloride (TrCl) (10 mol%). Reaction monitoring via TLC and purification via ethanol recrystallization are critical steps . Optimization involves adjusting catalyst loading (e.g., 10–20 mol%) and solvent polarity (chloroform vs. ethanol/water mixtures) to improve yields.
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
Answer: Key techniques include:
- 1H/13C NMR : To resolve aromatic protons (e.g., 2-chlorobenzyl substituents) and confirm tetrahydropyrimidoquinoline backbone integration .
- XRD : For crystallographic validation of fused pyrimidine-quinoline rings .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns (e.g., chlorine atoms) .
Q. How can researchers assess the compound’s preliminary bioactivity (e.g., anticancer or antimicrobial potential)?
Answer: Use standardized assays:
- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM concentrations.
- MIC Testing : Evaluate antimicrobial activity against Gram-positive/negative bacteria using broth microdilution .
Advanced Research Questions
Q. What advanced catalytic systems (e.g., MOFs, nanocomposites) could enhance the synthesis of this compound?
Answer: Compare traditional catalysts (TrCl) with:
Q. How can computational methods resolve contradictions in spectral or bioactivity data?
Answer:
Q. What methodologies integrate environmental fate studies into early-stage research for this compound?
Answer: Follow the INCHEMBIOL framework:
Q. How can researchers design experiments to probe the compound’s mechanism of action in complex biological systems?
Answer: Combine:
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Metabolomics : LC-MS to track metabolite shifts (e.g., ATP depletion in cancer cells).
- Kinetic Studies : Measure enzyme inhibition (e.g., topoisomerase II) using stopped-flow spectrometry .
Methodological Guidance for Data Interpretation
Q. What strategies address low reproducibility in synthesis yields across labs?
Answer:
Q. How can researchers reconcile conflicting bioactivity data between in vitro and in vivo models?
Answer:
Q. What frameworks link theoretical models (e.g., QSAR) to experimental SAR for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
